molecular formula C22H22O11 B13118612 5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one

5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one

Cat. No.: B13118612
M. Wt: 462.4 g/mol
InChI Key: JSUJHPSAVAWXEN-GSVZXUNASA-N
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Description

5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one is a complex organic compound belonging to the flavonoid family. This compound is characterized by its chromen-4-one core structure, which is substituted with various functional groups, including hydroxyl, methoxy, and glycosidic moieties. It is known for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one typically involves multiple steps:

    Formation of the Chromen-4-one Core: This step involves the condensation of appropriate phenolic compounds with methoxy-substituted benzaldehydes under acidic or basic conditions to form the chromen-4-one core.

    Hydroxylation and Methoxylation: Introduction of hydroxyl and methoxy groups can be achieved through selective hydroxylation and methylation reactions using reagents such as hydroxylamine and methyl iodide.

    Glycosylation: The final step involves the glycosylation of the chromen-4-one core with a glycosyl donor, such as tetrahydro-2H-pyran-2-yl, under acidic conditions to form the glycosidic linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the methoxy and hydroxyl groups, where nucleophiles can replace these groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of reduced chromen-4-one derivatives.

    Substitution: Formation of substituted chromen-4-one derivatives with various functional groups.

Scientific Research Applications

5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying flavonoid chemistry and synthesis.

    Biology: Investigated for its antioxidant and anti-inflammatory properties in cellular and molecular biology studies.

    Medicine: Explored for its potential anticancer activities and as a lead compound for drug development.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Antioxidant Activity: Scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.

    Anti-inflammatory Activity: Inhibits pro-inflammatory enzymes and cytokines, reducing inflammation.

    Anticancer Activity: Induces apoptosis and inhibits cell proliferation in cancer cells through modulation of signaling pathways such as PI3K/Akt and MAPK.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A flavonoid with similar antioxidant and anti-inflammatory properties.

    Kaempferol: Another flavonoid with comparable biological activities.

    Luteolin: Known for its anti-inflammatory and anticancer properties.

Uniqueness

5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one is unique due to its specific substitution pattern and glycosidic linkage, which may confer distinct biological activities and pharmacokinetic properties compared to other flavonoids.

Properties

Molecular Formula

C22H22O11

Molecular Weight

462.4 g/mol

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C22H22O11/c1-30-14-7-13-16(11(25)6-12(31-13)9-2-4-10(24)5-3-9)18(27)21(14)33-22-20(29)19(28)17(26)15(8-23)32-22/h2-7,15,17,19-20,22-24,26-29H,8H2,1H3/t15-,17-,19+,20-,22+/m1/s1

InChI Key

JSUJHPSAVAWXEN-GSVZXUNASA-N

Isomeric SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

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